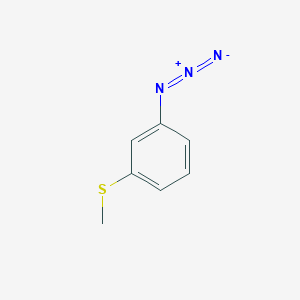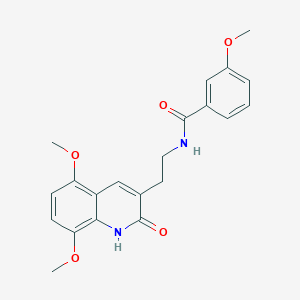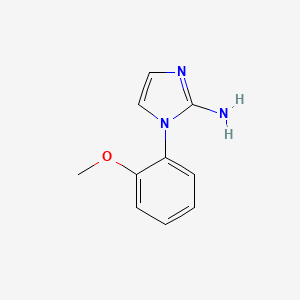
1-Azido-3-(methylsulfanyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-(methylsulfanyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
1-Azido-3-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Azides are known to be highly reactive and versatile in chemistry, often used in reactions such as the copper (i)-catalyzed huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .
Mode of Action
The mode of action of 1-Azido-3-(methylsulfanyl)benzene involves the reactivity of the azide group. Azides can be reduced to amines by reaction with tin hydrides . The azido group can also undergo reactions such as free-radical bromination . In a specific reaction, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .
Biochemical Pathways
The azide group’s reactivity can influence various chemical reactions and pathways, including the formation of amines and amine derivatives .
Result of Action
The result of the action of 1-Azido-3-(methylsulfanyl)benzene depends on the specific reaction it is involved in. For instance, in the reduction of azides, the result is the formation of amines or amine derivatives . In the case of free-radical bromination, the result is the formation of N-bromoglycosylimine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azido-3-(methylsulfanyl)benzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated benzene derivative with sodium azide (NaN₃) to introduce the azido group. The methylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent .
Industrial Production Methods: Industrial production of 1-Azido-3-(methylsulfanyl)benzene typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Sodium azide (NaN₃) is often used for introducing the azido group.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1-Azido-4-(methylsulfanyl)benzene
- 1-Azido-2-(methylsulfanyl)benzene
- 1-Azido-3-(ethylsulfanyl)benzene
Uniqueness: The combination of these functional groups provides a distinct set of chemical properties that can be exploited in various synthetic and research contexts .
Eigenschaften
IUPAC Name |
1-azido-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-4-2-3-6(5-7)9-10-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZGRGQYZPNPSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2417138.png)


![2-Methoxy-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2417142.png)




![N-(2,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2417151.png)
![8-(3,4-dimethoxyphenethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417152.png)


![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)
